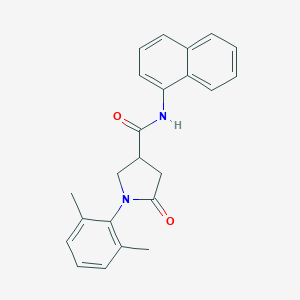
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPP-4 inhibitor, is a small molecule drug that is used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down the hormone incretin. Incretin helps to regulate blood sugar levels by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin in the body, which leads to improved blood sugar control.
Wirkmechanismus
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors work by inhibiting the enzyme this compound, which breaks down the hormone incretin. Incretin helps to regulate blood sugar levels by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting this compound, this compound inhibitors increase the levels of incretin in the body, which leads to improved blood sugar control.
Biochemical and Physiological Effects:
This compound inhibitors have a number of biochemical and physiological effects on the body. They increase the levels of incretin in the body, which leads to improved blood sugar control. In addition, this compound inhibitors have been shown to have beneficial effects on cardiovascular health, such as reducing the risk of heart failure and improving endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have several advantages and limitations for lab experiments. One advantage is that they can be used to study the effects of incretin on blood sugar control and cardiovascular health. However, one limitation is that they may not accurately reflect the effects of incretin in the body, as they only inhibit this compound and do not mimic the full range of incretin effects.
Zukünftige Richtungen
There are many future directions for research on 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors. One area of research is the development of new this compound inhibitors with improved efficacy and safety profiles. Another area of research is the use of this compound inhibitors in combination with other drugs for the treatment of type 2 diabetes. Additionally, there is ongoing research on the effects of this compound inhibitors on cardiovascular health and other aspects of metabolic syndrome.
Synthesemethoden
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors can be synthesized using a variety of methods, including organic synthesis and biotechnology. Organic synthesis involves the chemical synthesis of the drug molecule using various reagents and catalysts. Biotechnology involves the use of living organisms, such as bacteria or yeast, to produce the drug molecule through fermentation or other processes.
Wissenschaftliche Forschungsanwendungen
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been extensively studied for their efficacy and safety in the treatment of type 2 diabetes. Clinical trials have shown that this compound inhibitors can improve glycemic control, reduce the risk of hypoglycemia, and have a low risk of causing weight gain. In addition, this compound inhibitors have been shown to have beneficial effects on cardiovascular health, such as reducing the risk of heart failure and improving endothelial function.
Eigenschaften
Molekularformel |
C23H22N2O2 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
1-(2,6-dimethylphenyl)-N-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H22N2O2/c1-15-7-5-8-16(2)22(15)25-14-18(13-21(25)26)23(27)24-20-12-6-10-17-9-3-4-11-19(17)20/h3-12,18H,13-14H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
AADLEJXDQFNUIT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2CC(CC2=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N2CC(CC2=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate](/img/structure/B271126.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B271130.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B271135.png)










